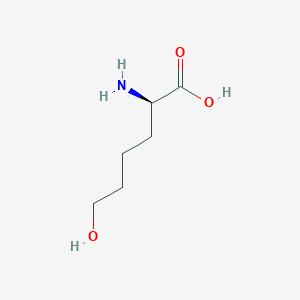

(2R)-2-amino-6-hydroxyhexanoic acid

Description

Contextualization as a Significant Research Target

The significance of (2R)-2-amino-6-hydroxyhexanoic acid in research stems from its utility as a versatile chemical intermediate. researchgate.net Its structural similarity to natural amino acids, such as lysine (B10760008), allows it to interact with biological systems and serve as a probe for studying metabolic pathways and enzyme mechanisms. researchgate.net Researchers utilize this compound to gain insights into disease processes and to explore the development of novel therapeutic strategies. ontosight.ai Its application as a chiral building block in the synthesis of more complex molecules further underscores its importance in target-oriented synthesis.

Nomenclature and Stereochemical Considerations

The precise naming and stereochemical definition of this compound are critical for unambiguous scientific communication.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is this compound. molport.comuni.lu This name precisely describes the molecular structure, indicating a six-carbon chain (hexanoic acid) with an amino group at the second carbon and a hydroxyl group at the sixth carbon. The "(2R)" designation specifies the stereochemical configuration at the chiral center on the second carbon. Enantiomeric purity is a crucial factor in its research applications, as different stereoisomers can exhibit vastly different biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C6H13NO3 molport.com |

| Molecular Weight | 147.174 g/mol molport.com |

| CAS Number | 16509-61-8 molport.com |

| InChI Key | OLUWXTFAPJJWPL-RXMQYKEDSA-N molport.com |

In academic literature, this compound is frequently referred to by its common synonym, 6-Hydroxynorleucine. chemspider.com Other synonyms include 6-Hydroxy-D-norleucine, which also indicates the 'R' configuration. molport.com The racemic mixture is often denoted as DL-6-Hydroxynorleucine. ontosight.ai

| Synonym | Stereochemistry |

|---|---|

| 6-Hydroxy-D-norleucine | R-enantiomer molport.com |

| (S)-2-Amino-6-hydroxyhexanoic acid | S-enantiomer molport.com |

| 6-Hydroxy-L-norleucine | S-enantiomer molport.com |

| DL-6-Hydroxynorleucine | Racemic mixture ontosight.ai |

The stereochemistry of a molecule is paramount in its interaction with biological systems, which are themselves chiral. The (2R) configuration of 2-amino-6-hydroxyhexanoic acid dictates its specific binding affinity and interaction with enzymes and receptors. For instance, in the context of arginase inhibition, a related compound, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, demonstrates potent inhibition of human arginases I and II, highlighting the importance of the 'R' configuration for this specific biological activity. researchgate.net The stereospecificity of enzymatic reactions is another area where the defined stereochemistry of this compound is crucial. For example, the enzymatic synthesis of L-6-hydroxynorleucine (the 'S' enantiomer) can be achieved with high optical purity using specific enzymes like glutamate (B1630785) dehydrogenase. nih.gov This underscores how the stereochemical identity of the starting material or product is fundamental to the outcome of biochemical processes.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-6-hydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c7-5(6(9)10)3-1-2-4-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLUWXTFAPJJWPL-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCO)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2r 2 Amino 6 Hydroxyhexanoic Acid

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to (2R)-2-amino-6-hydroxyhexanoic acid, allowing for the construction of the carbon skeleton and the introduction of functional groups with a high degree of control.

Asymmetric Synthesis Strategies for Enantioselective Production

The enantioselective synthesis of this compound is critical for studying its specific biological functions. Asymmetric synthesis strategies aim to produce the desired (R)-enantiomer with high purity.

One notable approach involves an intramolecular Diels-Alder reaction of an acylnitroso derivative of N-sorbyl-L-proline. mdpi.comresearchgate.net In this method, L-proline acts as a chiral auxiliary and a temporary tether, directing both the stereochemistry and regiochemistry of the cycloaddition to yield the desired stereoisomer. mdpi.comresearchgate.net This strategy has been successfully employed in an eight-step synthesis starting from sorbic acid. journament.com

The use of chiral catalysts in reactions such as hydrogenation can also achieve high enantioselectivity. For instance, rhodium(I) complexes with chiral diphosphine ligands like DiPAMP have been effective in the enantioselective synthesis of other α-amino acids and represent a promising avenue for the production of this compound. pressbooks.pub Photoredox-mediated C–O bond activation using a chiral glyoxylate-derived N-sulfinyl imine as a radical acceptor is another modern technique for the asymmetric synthesis of unnatural α-amino acids. rsc.org

Rearrangement Reactions in Chemical Synthesis (e.g., N-Nitrosodichloroacetamide)

While specific examples of rearrangement reactions involving N-Nitrosodichloroacetamide for the synthesis of this compound are not prominently documented in the reviewed literature, rearrangement reactions are a fundamental tool in organic synthesis. For instance, the Curtius, Hofmann, or Schmidt rearrangements are classic methods for converting carboxylic acids or their derivatives into amines, which could be adapted for amino acid synthesis.

The Henry reaction, which involves the reaction of an aldehyde with a nitroalkane, followed by reduction of the nitro group and other functional group manipulations, is a viable pathway for constructing the carbon backbone and introducing the amino group in amino acid synthesis. mdpi.com

Development of Novel and Efficient Synthetic Routes

The ongoing development of novel synthetic routes aims to improve efficiency, reduce the number of steps, and utilize more environmentally benign reagents. A reported eight-step synthesis of (2R,5R)-2-amino-5-hydroxyhexanoic acid from sorbic acid highlights a complete synthetic sequence. mdpi.comjournament.com

Recent advancements in prebiotic chemistry have explored new pathways for amino acid synthesis, which could inspire novel laboratory syntheses. nih.gov For example, the use of formaldimine as a key precursor in the synthesis of amino acids like glycine, serine, and alanine (B10760859) suggests alternative retrosynthetic disconnections. nih.gov

Synthesis from α-Halo Acids

A classic and straightforward method for synthesizing α-amino acids is the SN2 displacement of a halogen from an α-halo acid by ammonia (B1221849). pressbooks.publibretexts.org This method involves the initial α-bromination of a carboxylic acid, for example, using bromine and a catalytic amount of phosphorus tribromide (the Hell-Volhard-Zelinskii reaction), followed by reaction with ammonia. pressbooks.pub

For this compound, this would entail starting with 6-hydroxyhexanoic acid, performing α-bromination, and then ammonolysis. However, this method produces a racemic mixture, which would require a subsequent resolution step to isolate the desired (R)-enantiomer.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and stereoselective synthetic routes.

A two-enzyme cascade reaction has been described for the synthesis of 2-substituted 3-hydroxycarboxylic acid derivatives from L-α-amino acids. nih.gov This process involves the oxidative deamination of an L-α-amino acid to a 2-oxoacid intermediate, followed by an aldol (B89426) addition reaction. nih.gov While not directly applied to this compound, this strategy demonstrates the potential of using enzymes like L-α-amino acid deaminases and aldolases to construct chiral building blocks. nih.gov

The enzymatic asymmetric synthesis of chiral amino acids is a rapidly developing field. rsc.org Methods such as the asymmetric reductive amination of keto acids, asymmetric transfer of an amino group to keto acids, and enantioselective addition of ammonia to α,β-unsaturated acids offer green and efficient alternatives to purely chemical methods. rsc.org

Microbial and Biocatalytic Production

Microbial and biocatalytic methods offer sustainable and environmentally friendly approaches for the production of amino acids and other valuable chemicals.

Research has shown that recombinant Escherichia coli strains can be engineered to produce adipic acid from 6-hydroxyhexanoic acid (6-HHA). nih.gov This involves the expression of genes encoding 6-HHA dehydrogenase and 6-oxohexanoic acid dehydrogenase. nih.gov This work provides a basis for the biocatalytic upcycling of materials like polycaprolactone, of which 6-HHA is the monomer. nih.gov A similar engineered microbial system could potentially be designed to produce this compound from a suitable precursor.

Furthermore, a one-pot synthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been achieved using mixed-species cultures of Pseudomonas taiwanensis and Escherichia coli. nih.gov This demonstrates the power of combining the metabolic capabilities of different microorganisms to create a multi-step biosynthetic pathway.

The biosynthesis of non-proteinogenic amino acids in plants, such as Nδ-acetylornithine in Arabidopsis thaliana, also provides insights into the enzymatic machinery that could be harnessed for biocatalytic production. nih.gov

The following table summarizes some of the key synthetic approaches discussed:

| Synthesis Approach | Key Features | Starting Materials (Examples) | Stereocontrol |

| Asymmetric Synthesis | Intramolecular Diels-Alder reaction with a chiral auxiliary. | Sorbic acid, L-proline | High (directed by chiral auxiliary) |

| Synthesis from α-Halo Acids | SN2 displacement of a halogen by ammonia. | 6-Hydroxyhexanoic acid | Produces racemic mixture |

| Chemoenzymatic Synthesis | Combination of enzymatic and chemical steps for high selectivity. | L-α-amino acids | High (enzyme-dependent) |

| Microbial Production | Use of engineered microorganisms for biosynthesis. | 6-Hydroxyhexanoic acid, Cyclohexane | Potentially high (enzyme-dependent) |

Biosynthesis and Metabolic Intermediacy of 2r 2 Amino 6 Hydroxyhexanoic Acid

Enzymatic Pathways Leading to its Formation

The formation of 2-amino-6-hydroxyhexanoic acid in biological systems is primarily understood as a consequence of the oxidation of lysine (B10760008), a common proteinogenic amino acid. nih.govyoutube.com This can occur through both enzymatic and non-enzymatic metal-catalyzed reactions.

Role as an Oxidation Product of Lysine

(2R)-2-amino-6-hydroxyhexanoic acid can be formed from the oxidation of lysine residues within proteins. nih.govyoutube.com This process is a form of post-translational modification or protein damage. The initial oxidation product of the lysine side chain's terminal amine is aminoadipic semialdehyde, also known as allysine (B42369). nih.gov This semialdehyde exists in equilibrium with its hydrated form, 2-amino-6-hydroxyhexanoic acid. The presence of allysine is often confirmed by reducing it with sodium borohydride, which quantitatively converts it to 6-hydroxynorleucine for easier detection. nih.gov

This oxidative pathway is significant in the context of aging and disease. For instance, the oxidation of lysine in human lens crystallins is observed during the aging process and in conditions like diabetes. nih.gov The initial product, allysine, can be further oxidized to a stable end-product, 2-aminoadipic acid (2-AAA), which is also considered a marker of oxidative stress. nih.govnih.gov

Enzymes such as lysine hydroxylases can also modify lysine, though they typically target the C3, C4, or C5 positions rather than the C6 position directly to form this specific compound. nih.govmdpi.com However, L-amino acid oxidases (LAAO) can oxidize the primary amino group of L-lysine, leading to downstream products. nih.gov

Metal-Catalyzed Oxidation (MCO) Mechanisms in Biological Systems

Metal-catalyzed oxidation (MCO) is a key mechanism for the formation of 2-amino-6-hydroxyhexanoic acid from lysine residues in proteins. nih.gov This process involves the presence of redox-active transition metals, such as copper (Cu(II)) or iron (Fe(III)), which can generate reactive oxygen species that attack amino acid side chains. nih.govresearchgate.net

A specific proposed pathway is the Suyama mechanism, which involves Cu²⁺, methylglyoxal (B44143) (a dicarbonyl compound), and hydrogen peroxide (H₂O₂). nih.gov In this system, the lysine residue undergoes oxidative deamination, a two-step process that converts the terminal amino group into an aldehyde group, forming allysine (aminoadipic semialdehyde). nih.gov This allysine intermediate is the direct precursor that exists in equilibrium with 2-amino-6-hydroxyhexanoic acid. nih.gov This MCO-driven modification is considered a significant form of protein damage linked to aging and oxidative stress-related pathologies. nih.gov

Table 1: Key Products of Lysine Oxidation

| Product Name | Precursor | Formation Mechanism | Biological Significance |

|---|---|---|---|

| Allysine (Aminoadipic semialdehyde) | Lysine | Metal-Catalyzed Oxidation (MCO) | Intermediate in collagen cross-linking; marker of oxidative stress. nih.gov |

| This compound | Allysine | Hydration/Equilibrium | Assayed form of allysine; intermediate in synthesis. nih.govnih.gov |

Biological Precursors and Downstream Biochemical Transformations

Beyond its formation from lysine oxidation, this compound can be synthesized from other precursors and is subject to further metabolic transformations.

Its direct precursor in certain enzymatic synthesis pathways is 2-keto-6-hydroxyhexanoic acid . L-6-hydroxynorleucine can be produced with high yield and optical purity through the reductive amination of this keto acid, a reaction catalyzed by the enzyme glutamate (B1630785) dehydrogenase. nih.gov Another synthetic starting point is the hydrolysis of 5-(4-hydroxybutyl)hydantoin , which produces racemic 6-hydroxynorleucine (a mix of D and L forms). nih.gov

Once formed, the metabolic fate of 2-amino-6-hydroxyhexanoic acid can follow several routes. In some bacterial systems, the related compound 6-hydroxyhexanoate (B1236181) undergoes omega (ω)-oxidation . nih.gov This pathway involves the oxidation of the terminal hydroxyl group first to an aldehyde and then to a carboxylic acid, yielding adipic acid. nih.govallen.in This dicarboxylic acid can then be further metabolized. However, an alternative pathway in Pseudomonas species can convert 6-hydroxyhexanoate into 2-tetrahydrofuranacetic acid , which appears to be a non-metabolizable end-product. nih.gov The degradation of 2-amino-6-hydroxyhexanoic acid would likely require an initial deamination step to produce 6-hydroxyhexanoate, which could then enter these oxidative pathways.

Table 2: Enzymes and Pathways in the Metabolism of this compound and Related Compounds

| Enzyme/Pathway | Reaction | Substrate(s) | Product(s) |

|---|---|---|---|

| Glutamate Dehydrogenase | Reductive Amination | 2-keto-6-hydroxyhexanoic acid, NH₃, NADH/NADPH | L-6-hydroxynorleucine, NAD⁺/NADP⁺ |

| D-Amino Acid Oxidase | Oxidative Deamination | D-6-hydroxynorleucine | 2-keto-6-hydroxyhexanoic acid |

| Omega (ω)-Oxidation | Hydroxylation & Oxidation | 6-hydroxyhexanoate | Adipic acid |

Interplay with General Amino Acid Metabolism Pathways

As a non-proteinogenic amino acid, this compound interacts with general amino acid metabolism primarily as a product of the modification or catabolism of L-lysine, a fundamental building block of proteins. nih.govwikipedia.org Its presence in biological systems is often indicative of oxidative stress and protein damage rather than routine metabolic activity. nih.govresearchgate.net

The catabolism of most amino acids occurs predominantly in the liver, where the amino group is removed and the resulting carbon skeleton is funneled into central metabolic pathways for energy production or gluconeogenesis. mdpi.com If this compound is catabolized, its amino group would likely be removed via transamination or deamination. The remaining carbon skeleton, 6-hydroxyhexanoic acid, would then be processed by fatty acid oxidation pathways. nih.gov

The primary route for its degradation appears to be the ω-oxidation pathway, which is typically a minor route for fatty acid metabolism but becomes more significant when β-oxidation is impaired. allen.inbyjus.com This pathway converts the molecule into a dicarboxylic acid (adipic acid). nih.gov Adipic acid can subsequently be broken down via β-oxidation to yield succinyl-CoA, an intermediate of the Krebs cycle. researchgate.net This integration represents a clear link between the catabolism of this modified amino acid and central energy metabolism.

Enzymology and Biochemical Mechanisms Involving 2r 2 Amino 6 Hydroxyhexanoic Acid

Enzymes Catalyzing its Formation

The biosynthesis of (2R)-2-amino-6-hydroxyhexanoic acid is primarily attributed to the action of lysine (B10760008) hydroxylases. These enzymes introduce a hydroxyl group onto the lysine skeleton. While the specific enzyme that produces the (2R)-2-amino-6-hydroxy configuration is a subject of ongoing research, the broader class of lysine hydroxylases provides a clear enzymatic framework for its formation.

Lysine Hydroxylases:

Lysine hydroxylases are a family of enzymes that catalyze the hydroxylation of lysine residues in various molecules. These enzymes are crucial in human physiology for processes like collagen cross-linking and have also been identified in various microorganisms. nih.gov They exhibit remarkable regio- and stereoselectivity, typically hydroxylating lysine at the C-3, C-4, or C-5 position. nih.gov The formation of 6-hydroxylysine derivatives falls within the catalytic scope of these enzymes.

One of the most relevant and well-studied classes of enzymes capable of this transformation is the 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases . nih.gov These enzymes utilize molecular oxygen to hydroxylate their substrates.

A key enzyme in this family is L-lysine 6-monooxygenase (NADPH) (EC 1.14.13.59), also known as lysine N6-hydroxylase. genome.jp This flavoprotein (FAD) from Escherichia coli is highly specific for L-lysine, converting it to N6-hydroxy-L-lysine. genome.jp While this reaction targets the ε-amino group, it highlights the existence of monooxygenases that act on the lysine backbone.

Computational studies on lysine dioxygenases (KDOs) have shed light on the structural features that determine their regioselectivity. The substrate binding pocket, featuring key residues like arginine, threonine, serine, aspartate, and tyrosine, plays a crucial role in orienting the lysine molecule for specific hydroxylation. nih.govacs.org For instance, a tyrosine residue in the active site of a lysine-4-hydroxylase has been shown to guide the regioselectivity through a proton-coupled electron transfer mechanism. nih.govmanchester.ac.uk

| Enzyme Family | Specific Enzyme (Example) | Source Organism (Example) | Cofactors | Substrate | Product |

| 2-Oxoglutarate/Fe(II)-dependent Dioxygenases | Lysine Dioxygenase (KDO) | Various (including human) | Fe(II), 2-Oxoglutarate, O₂, Ascorbate | L-Lysine | Hydroxylysine (various positions) |

| Flavin-dependent Monooxygenases | L-lysine 6-monooxygenase (NADPH) | Escherichia coli | FAD, NADPH, O₂ | L-Lysine | N6-hydroxy-L-lysine |

Enzymes Catalyzing its Subsequent Transformations

Once formed, this compound can be further metabolized by a range of enzymes that act on its amino and hydroxyl functional groups. These transformations can lead to a variety of downstream products with diverse biological roles.

Oxidoreductases: This broad class of enzymes, which catalyze oxidation-reduction reactions, plays a significant role in the metabolism of hydroxy amino acids.

Dehydrogenases: The hydroxyl group of this compound is a prime target for dehydrogenases. For instance, the enzymatic synthesis of L-6-hydroxynorleucine has been achieved through the reductive amination of 2-keto-6-hydroxyhexanoic acid using glutamate (B1630785) dehydrogenase from beef liver. nih.gov This reaction is reversible, suggesting that a dehydrogenase could oxidize the hydroxyl group of 6-hydroxynorleucine to form the corresponding keto acid. Branched-chain 2-oxo acid dehydrogenases are also known to be involved in amino acid metabolism. nih.gov

Oxidases: The amino group can be a substrate for oxidases. D-amino acid oxidase , a flavoenzyme (FAD), has been used to convert racemic 6-hydroxynorleucine to a mixture of 2-keto-6-hydroxyhexanoic acid and L-6-hydroxynorleucine. nih.gov This demonstrates that the D-enantiomer can be specifically targeted and deaminated. Furthermore, L-lysine oxidase/monooxygenase from Pseudomonas sp. exhibits dual activity, capable of both oxidative deamination to an α-keto acid and oxidative decarboxylation (monooxygenation) to an amide. nih.govresearchgate.net This suggests that this compound could undergo similar transformations.

Transaminases:

Transaminases, or aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. nih.gov It is plausible that a transaminase could act on this compound, converting it to 2-keto-6-hydroxyhexanoic acid by transferring its amino group to an acceptor keto acid.

| Enzyme Class | Specific Enzyme (Example) | Source (Example) | Cofactor(s) | Potential Reaction | Product |

| Dehydrogenase | Glutamate Dehydrogenase | Beef Liver | NAD⁺/NADH | Oxidation of hydroxyl group | 2-amino-6-oxohexanoic acid |

| Oxidase | D-Amino Acid Oxidase | Fungal | FAD | Oxidative deamination | 2-keto-6-hydroxyhexanoic acid |

| Oxidase/Monooxygenase | L-Lysine Oxidase/Monooxygenase | Pseudomonas sp. | FAD | Oxidative deamination/decarboxylation | 2-keto-6-hydroxyhexanoic acid / corresponding amide |

| Transaminase | Various | Bacterial, Eukaryotic | PLP | Transamination | 2-keto-6-hydroxyhexanoic acid |

Mechanistic Studies of Enzymatic Reactions

The catalytic mechanisms of the enzymes involved in the formation and transformation of this compound have been elucidated through a combination of structural biology, kinetic studies, and computational modeling.

Mechanism of Lysine Hydroxylases (Dioxygenases):

The 2-oxoglutarate/Fe(II)-dependent dioxygenases operate through a well-established catalytic cycle. The binding of 2-oxoglutarate and the primary substrate (lysine) to the Fe(II)-containing active site allows for the coordination of molecular oxygen. This leads to the oxidative decarboxylation of 2-oxoglutarate, forming succinate (B1194679) and a highly reactive ferryl-oxo (Fe(IV)=O) intermediate. This powerful oxidizing species then abstracts a hydrogen atom from the substrate, followed by hydroxyl radical rebound to form the hydroxylated product. nih.gov The specific positioning of the substrate within the active site, dictated by interactions with key amino acid residues, determines the site of hydroxylation. nih.govacs.org

Mechanism of L-Lysine Oxidase/Monooxygenase:

The dual functionality of L-lysine oxidase/monooxygenase from Pseudomonas sp. is governed by the fate of an initial enzyme-substrate complex. nih.govresearchgate.net The FAD cofactor oxidizes the amino acid substrate to an imino acid. In the oxidase pathway , this imino acid is hydrolyzed to release an α-keto acid, ammonia (B1221849), and hydrogen peroxide. In the monooxygenase pathway , the enzyme-bound hydrogen peroxide reacts with the imino acid intermediate, leading to its decarboxylation and the formation of an amide. nih.govresearchgate.net The active site architecture, including residues like Asp-238 that interact with the substrate's amino group, plays a critical role in steering the reaction towards one of these two outcomes. researchgate.net

Mechanism of Dehydrogenases and Transaminases:

Dehydrogenases involved in the oxidation of the hydroxyl group typically utilize NAD⁺ or NADP⁺ as a hydride acceptor. The reaction proceeds through a transition state where the hydride ion is transferred from the substrate's hydroxyl-bearing carbon to the nicotinamide (B372718) ring of the cofactor.

Transaminases employ a "ping-pong" mechanism involving the pyridoxal 5'-phosphate (PLP) cofactor. The amino group of the substrate is first transferred to PLP, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing a keto acid. The PMP then donates the amino group to an incoming keto acid acceptor, regenerating the PLP cofactor and forming a new amino acid.

Biological Roles and Functional Significance in Non Human and Molecular Systems

Role as a Protein Modification in Biological Contexts

In long-lived tissues with low protein turnover, such as the vertebrate eye lens, proteins are susceptible to a variety of post-translational modifications (PTMs) over time. These modifications can alter protein structure, function, and stability.

The primary structural proteins of the eye lens are crystallins, which must maintain their solubility and proper arrangement for decades to ensure lens transparency. researchgate.net With age, these proteins accumulate modifications that can lead to aggregation and light scattering, the primary cause of cataracts. researchgate.netnih.gov

The formation of (2R)-2-amino-6-hydroxyhexanoic acid within crystallin proteins is understood to be a result of the oxidation of lysine (B10760008) residues. The ε-carbon on the side chain of lysine is hydroxylated, converting it into a 6-hydroxynorleucine residue. This modification introduces a polar hydroxyl group, which can alter the protein's local conformation and hydrogen-bonding network. Such biochemical alterations can disrupt the highly organized, native structure of crystallins, potentially exposing hydrophobic regions and promoting the formation of insoluble protein aggregates. nih.gov Studies have documented numerous age-related modifications in β-crystallins, including oxidation at methionine and tryptophan residues, which contribute to these aggregation processes. researchgate.net

Cellular aging is intrinsically linked to the accumulation of damage from factors like oxidative stress. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov In the eye lens, which is constantly exposed to light and has a high metabolic rate, the generation of ROS can lead to the oxidation of lipids, DNA, and, significantly, proteins. nih.gov

The presence of this compound in lens crystallins is a direct molecular indicator of this age-related oxidative damage. The modification is a consequence of the lens's lifelong exposure to an oxidative environment. researchgate.net As organisms age, the efficiency of antioxidant defense mechanisms, such as the glutathione (B108866) protective system in the lens, can decrease. researchgate.net This decline allows for increased oxidative damage to crystallins, leading to modifications like hydroxylation, which in turn contribute to the loss of protein function, aggregation, and the development of age-related nuclear cataracts. researchgate.netnih.gov

| Research Area | Key Findings | Associated Compound(s) |

| Lens Crystallin Modification | Post-translational modifications (PTMs), including oxidation, accumulate in lens crystallins with age, leading to protein aggregation and potential cataract formation. researchgate.netnih.gov | α-crystallin, β-crystallin, γ-crystallin |

| Oxidative Stress & Aging | Oxidative stress from reactive oxygen species (ROS) causes damage to long-lived proteins. This process is a key mechanism of cellular aging. nih.gov | Glutathione |

Non-Protein Amino Acid Functions

Specific, verifiable research findings on the allelopathic or phytotoxic mechanisms of this compound are not available in the provided search results. A different compound, 2-amino-5-hydroxyhexanoic acid, has been isolated from Crotalaria juncea. researchgate.net Therefore, sections 5.2.1 and 5.2.2 cannot be addressed as per the provided constraints.

Content for this section cannot be generated based on the available information.

Content for this section cannot be generated based on the available information.

Structural Integration in Peptides and Peptidomimetics

Beyond its role in pathology, this compound (in its L-form, L-6-hydroxynorleucine) is a valuable building block in synthetic chemistry, particularly for the development of peptidomimetics and other bioactive molecules. nih.govresearchgate.net Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability and bioavailability. chemimpex.com

L-6-hydroxynorleucine serves as a key chiral intermediate in the synthesis of complex therapeutic agents. nih.govcapes.gov.br Its bifunctional nature, possessing both an amino and a hydroxyl group on a flexible hexane (B92381) backbone, allows it to be incorporated into peptide chains or used as a scaffold to attach other functional groups. One of its most notable applications is as a crucial component in the synthesis of vasopeptidase inhibitors, a class of drugs investigated for treating hypertension. researchgate.netnih.govcapes.gov.br

For laboratory and industrial applications, the Nα-Fmoc-6-hydroxynorleucine derivative is widely used. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group, allowing for its controlled use in solid-phase peptide synthesis. This enables the precise insertion of the 6-hydroxynorleucine residue into a growing peptide chain, creating novel peptides with unique structural and functional properties. chemimpex.com

| Application | Description | Key Intermediate(s) |

| Drug Development | Used as a key chiral intermediate for the synthesis of vasopeptidase inhibitors for conditions like hypertension. researchgate.netnih.govcapes.gov.br | L-6-Hydroxynorleucine, 2-keto-6-hydroxyhexanoic acid |

| Peptide Synthesis | Serves as a versatile building block, often with Fmoc protection, in solid-phase peptide synthesis to create functional peptides with enhanced stability. chemimpex.com | Nα-Fmoc-6-hydroxynorleucine |

Utilization as a Dipeptide Surrogate in Conformationally Constrained Molecules

This compound can be utilized to create cyclic structures that act as dipeptide surrogates. These surrogates are designed to mimic the spatial arrangement of two adjacent amino acid residues in a peptide chain, thereby constraining the conformational flexibility of the resulting molecule. This approach is particularly useful in the design of peptides with improved receptor selectivity and enzymatic stability. uni-regensburg.de

One common strategy involves the formation of lactams, which are cyclic amides. For instance, cyclic dipeptides can be synthesized from precursors like Nα-Boc protected 2,4-diaminobutyric acid, ornithine, and lysine, resulting in 5-, 6-, and 7-membered lactam rings, respectively. nih.gov These cyclic structures can then be incorporated into larger peptide sequences. The principle of using a bifunctional amino acid to create a cyclic dipeptide mimic can be extended to this compound, where the hydroxyl group on the side chain can be chemically modified to participate in ring formation.

The incorporation of these conformationally constrained dipeptide analogues into proteins has been demonstrated using modified E. coli ribosomes. nih.gov This in vivo incorporation allows for the site-specific introduction of these surrogates into proteins like dihydrofolate reductase (DHFR), enabling detailed studies of protein structure and function. nih.gov The efficiency of incorporation has been observed to vary with the size of the lactam ring. nih.gov

| Dipeptide Surrogate Type | Ring Size | Incorporation Yield (%) in DHFR | Reference |

| 5-membered lactam | 5 | 3.4 - 8.9 | nih.gov |

| 6-membered lactam | 6 | 3.4 - 8.9 | nih.gov |

| 7-membered lactam | 7 | 3.4 - 8.9 | nih.gov |

| 7-membered acylhydrazide | 7 | 8.3 - 11.2 | nih.gov |

This table illustrates the suppression yields for the incorporation of various cyclic dipeptide surrogates into dihydrofolate reductase (DHFR) at two different positions.

Design of Conformationally Constrained Analogs

The restriction of conformational flexibility in peptides through the incorporation of modified amino acids is a key strategy in medicinal chemistry to enhance their therapeutic properties. uni-regensburg.de Non-natural amino acids with rigid backbones, such as those with cyclic scaffolds, are characterized by fixed bond lengths and torsional angles, which can improve selectivity for specific biological targets and increase resistance to enzymatic degradation. uni-regensburg.de

This compound and its derivatives are valuable synthons for creating such conformationally constrained analogs. For example, various 6-amino-2-substituted hexanoic acids have been synthesized from lysine, passing through a triflate of 6-amino-2-hydroxy hexanoic acid intermediate. researchgate.net These lysine analogues have been successfully introduced into pseudopeptide sequences. researchgate.net

The introduction of constraints can be achieved through various chemical strategies, including the formation of lactam bridges between the side chain and the peptide backbone. This approach effectively "staples" the peptide into a specific conformation, often an α-helix. While not directly involving this compound, the principle of using unnatural amino acids with reactive side chains to create covalent crosslinks is a well-established method for generating conformationally constrained peptides. mdpi.com

Furthermore, the incorporation of residues like N-(hydroxy)glycine into peptide backbones has been shown to stabilize short parallel β-sheet structures through a network of strong interstrand hydrogen bonds. nih.gov This demonstrates that the introduction of hydroxyl groups into the peptide backbone can significantly influence the resulting secondary structure. This principle is relevant to the potential applications of this compound in designing peptides with predictable and stable folds.

| Compound Name | CAS Number | Molecular Formula | Key Applications/Properties |

| (2R,3S)-2-amino-3-hydroxyhexanoic acid | 59286-25-8 | C₆H₁₃NO₃ | Chiral synthesis |

| (2R,3S)-3-(Boc-amino)-2-hydroxy-5-methylhexanoic acid | 73397-28-1 | C₁₂H₂₃NO₅ | Peptide synthesis, protective group |

| 3-Hydroxyhexanoic acid | Not specified | C₆H₁₂O₃ | Biomarker in metabolic disorders |

This table presents a comparative analysis of compounds structurally related to this compound, highlighting their applications.

Research Applications and Utility As a Versatile Building Block

Synthetic Intermediate for Complex Molecule Construction.mdpi.combenchchem.com

The strategic placement of the amino and hydroxyl groups on the hexanoic acid backbone makes (2R)-2-amino-6-hydroxyhexanoic acid a valuable intermediate for the construction of intricate molecular architectures. mdpi.com Its chirality at the C2 position is often crucial for the biological activity of the final target molecules, influencing their interactions with biological macromolecules such as enzymes and receptors.

This compound serves as a starting material for the synthesis of a variety of biologically active compounds. mdpi.comlookchem.com It is recognized as an intermediate for antiviral and antihypertensive drugs. lookchem.comchemicalbook.com The compound's structure is a key component in the synthesis of more complex molecules that exhibit a range of pharmacological effects. For instance, it has been used in the synthesis of lysine (B10760008) analogues and has been incorporated into pseudopeptide sequences. researchgate.net Research has also explored its potential in the development of compounds with antioxidant and antidyslipidemic activities. nih.gov

The structural framework of this compound is particularly well-suited for the design and synthesis of small-molecule mimetics. A notable example is its application in the creation of Smac mimetics. nih.gov Smac (Second Mitochondria-derived Activator of Caspases) is a protein that promotes apoptosis by inhibiting Inhibitor of Apoptosis Proteins (IAPs). Smac mimetics are designed to mimic the action of the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the Smac protein, which is crucial for its binding to IAPs. The amino and carboxylic acid functionalities of this compound and its derivatives can serve as a scaffold to which the key pharmacophoric elements of the AVPI motif are attached. This allows for the creation of non-peptidic, cell-permeable molecules that can effectively antagonize IAPs and induce apoptosis in cancer cells. For example, bivalent Smac mimetics have been designed to concurrently target different domains of XIAP (X-linked inhibitor of apoptosis protein), leading to significantly enhanced potency. nih.gov

Probe for Elucidating Biochemical Pathways

The unique structure of this compound also makes it a useful tool for studying biochemical pathways. ontosight.ai By incorporating isotopic labels or other reporter groups, researchers can use this amino acid to trace metabolic routes and understand the mechanisms of enzyme-catalyzed reactions. Its structural similarity to natural amino acids like lysine allows it to be recognized by certain enzymes and transporters, providing insights into their function and substrate specificity. mdpi.comresearchgate.net Understanding the metabolic fate of this compound can shed light on disease mechanisms and aid in the development of new therapeutic strategies. ontosight.ai

Scaffold for Investigational Drug Discovery Research

Beyond its role as a synthetic intermediate, this compound serves as a versatile scaffold in the discovery of new investigational drugs. nih.govresearchgate.net Its modifiable functional groups allow for the systematic exploration of structure-activity relationships (SAR). nih.gov For example, it has been a key component in the development of highly potent inhibitors of human arginases I and II, which are targets for the treatment of myocardial reperfusion injury. nih.govresearchgate.net The core structure of the amino acid provides a foundation upon which various substituents can be added and modified to optimize potency, selectivity, and pharmacokinetic properties. nih.gov This scaffold-based approach is a powerful strategy in medicinal chemistry for the rational design of new therapeutic agents.

Structure Activity Relationship Studies of 2r 2 Amino 6 Hydroxyhexanoic Acid and Its Derivatives

Impact of Stereochemistry on Molecular Interactions

The spatial arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's biological activity. For chiral molecules like 2-amino-6-hydroxyhexanoic acid, the orientation of substituents around the chiral center at the second carbon (C2) dictates how the molecule interacts with its biological targets, which are themselves chiral. While direct comparative studies on the enantiomers of 2-amino-6-hydroxyhexanoic acid are not extensively documented in publicly available research, the principles of stereoselectivity can be illustrated through studies of closely related analogs, such as 2-amino-6-boronohexanoic acid (ABH), a known arginase inhibitor.

In the context of arginase inhibition, the stereochemistry at the C2 position is paramount. Studies on ABH have demonstrated that the (S)-enantiomer, (S)-2-amino-6-boronohexanoic acid, is the biologically active form that inhibits the arginase enzyme. The precise three-dimensional arrangement of the amino group, the carboxylic acid group, and the side chain of the (S)-enantiomer allows for optimal binding within the active site of the enzyme. This interaction typically involves a network of hydrogen bonds and ionic interactions with key amino acid residues in the target protein.

The importance of stereochemistry is further highlighted in the development of more potent arginase inhibitors. For instance, in a series of α,α-disubstituted amino acid-based arginase inhibitors, the (R)-configuration of the lead candidate, (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid, was found to be crucial for its high potency. This underscores that the introduction of other substituents can alter which enantiomer is more active, emphasizing the need for careful stereochemical control in the design of derivatives.

The differential activity between enantiomers arises from the fact that the binding pockets of proteins are asymmetric. One enantiomer will fit snugly and align its functional groups correctly to interact with the corresponding residues in the binding site, leading to a biological effect. In contrast, its mirror image, the other enantiomer, may not be able to achieve the same favorable interactions and could be significantly less active or even inactive. Therefore, the (R)-configuration of the amino group in (2R)-2-amino-6-hydroxyhexanoic acid is expected to lead to distinct molecular interactions and biological outcomes compared to its (S)-counterpart.

Influence of Functional Group Modifications on Research Outcomes

Modification of the functional groups of this compound—the primary amino group, the terminal hydroxyl group, and the carboxylic acid—is a key strategy to modulate its properties and biological activity. SAR studies on analogous compounds provide insight into how these modifications can influence research outcomes.

One area of extensive research has been the modification of the α-amino group. In studies on the related compound 2-amino-6-boronohexanoic acid (ABH), substitution at the alpha carbon has been shown to be acceptable within the active site of human arginase I and II. nih.gov Introducing substituents with a tertiary amine linked via a two-carbon chain resulted in improved inhibitory potency for both enzyme isoforms. nih.gov This enhancement was rationalized by X-ray crystallography, which revealed a water-mediated contact between the basic nitrogen of the substituent and the carboxylic acid side chain of an aspartate residue (Asp200 in arginase II) at the entrance of the active site. nih.gov

The following table summarizes the inhibitory potency of various α-substituted derivatives of 2-amino-6-boronohexanoic acid against human arginase I and II.

| Compound | R Group at α-carbon | Arginase I IC50 (µM) | Arginase II IC50 (µM) |

| ABH | -H | 0.5 | 0.7 |

| 1m | -CH2CH2-morpholine | 2.4 | 4.0 |

| 1n | -CH2CH2N(CH3)2 | 0.09 | 0.1 |

| 1o | -CH2CH2N(C2H5)2 | 0.05 | 0.05 |

| 1p | -CH2CH2-piperidine | 0.06 | 0.08 |

Data sourced from studies on arginase inhibitors.

| Compound | R Group at α-carbon | Arginase I IC50 (µM) | Arginase II IC50 (µM) |

|---|---|---|---|

| ABH | -H | 0.5 | 0.7 |

| 1m | -CH2CH2-morpholine | 2.4 | 4.0 |

| 1n | -CH2CH2N(CH3)2 | 0.09 | 0.1 |

| 1o | -CH2CH2N(C2H5)2 | 0.05 | 0.05 |

| 1p | -CH2CH2-piperidine | 0.06 | 0.08 |

Modifications to the terminal hydroxyl group can also significantly impact the molecule's properties. For example, replacing the hydroxyl group with a boronic acid group transforms the molecule into an effective arginase inhibitor, as the boronic acid mimics the tetrahedral intermediate of arginine hydrolysis. Other modifications, such as converting the hydroxyl group to an ether or an ester, could alter the molecule's polarity, lipophilicity, and ability to act as a hydrogen bond donor, thereby affecting its pharmacokinetic profile and target interactions.

The carboxylic acid group is another key site for modification. Esterification or amidation of the carboxylate can neutralize its negative charge, which may influence how the molecule interacts with positively charged residues in a binding site or affects its ability to cross cell membranes. For instance, converting the carboxylic acid to a methyl ester could increase its lipophilicity.

Conformation-Activity Relationships in Constrained Systems

The biological activity of a flexible molecule like this compound is determined by the conformation it adopts when binding to its target. Understanding this "bioactive conformation" is a central goal of SAR studies. One powerful technique to probe this is to study conformationally constrained systems, where the molecule's flexibility is reduced by incorporating it into a cyclic structure or by introducing rigidifying elements.

By synthesizing and evaluating a series of rigid or semi-rigid analogs, researchers can determine which spatial arrangements of the key functional groups are favorable for biological activity. If a constrained analog shows high activity, its conformation can provide a model for the bioactive conformation of the original flexible molecule.

While specific studies on conformationally constrained analogs of this compound are limited, the principle can be illustrated with the related compound 6-aminohexanoic acid. In its role as an antifibrinolytic agent, 6-aminohexanoic acid is known to be flexible. nih.gov However, a more rigid, cyclic analog, tranexamic acid, where the amino and carboxyl groups are locked into a specific spatial relationship on a cyclohexane (B81311) ring, exhibits significantly higher antifibrinolytic activity. nih.gov This suggests that the specific conformation imposed by the cyclic scaffold is more favorable for binding to the lysine (B10760008) binding sites on plasminogen.

The following table compares the relative antifibrinolytic activity of the flexible 6-aminohexanoic acid and its rigid analog, tranexamic acid.

| Compound | Structure | Flexibility | Relative Antifibrinolytic Activity |

| 6-Aminohexanoic acid | Linear | High | 1x |

| Tranexamic acid | Cyclic | Low (Rigid) | ~10x |

Data reflects general findings on antifibrinolytic activity.

| Compound | Structure | Flexibility | Relative Antifibrinolytic Activity |

|---|---|---|---|

| 6-Aminohexanoic acid | Linear | High | 1x |

| Tranexamic acid | Cyclic | Low (Rigid) | ~10x |

Applying this principle to this compound, one could envision synthesizing cyclic derivatives, such as lactams formed by intramolecular cyclization, or incorporating the backbone into a bicyclic system. The biological evaluation of such constrained systems would provide valuable information about the optimal spatial arrangement of the amino, hydroxyl, and carboxyl groups for a given biological target. These insights are instrumental in the rational design of more potent and selective derivatives.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biological Roles and Pathways

The precise biological significance of (2R)-2-amino-6-hydroxyhexanoic acid remains a burgeoning area of investigation. Non-proteinogenic amino acids are known to participate in diverse biochemical processes, and this compound is no exception. ontosight.ai Future research will likely focus on elucidating its potential roles in metabolic pathways where it may act as an intermediate or a regulatory molecule. ontosight.ai There is ongoing interest in discovering whether it serves as a precursor for other essential biomolecules.

Investigations into the pharmacological effects of non-proteinogenic amino acids are a priority. ontosight.aiontosight.ai Studies are anticipated to explore whether this compound or its derivatives possess latent therapeutic properties, such as antimicrobial, antioxidant, antiviral, or anticancer activities. ontosight.aiontosight.ai Understanding its interaction with biological systems, including enzymes and receptors, could reveal novel mechanisms of action and provide insights for developing new therapeutic strategies. ontosight.ai For instance, the degradation of the related compound 6-hydroxyhexanoate (B1236181) involves oxidation to adipic acid but can also lead to the formation of the non-metabolizable side product 2-tetrahydrofuranacetic acid, indicating that the metabolic pathways are complex and require further study to understand their physiological significance. hmdb.ca

Development of Next-Generation Synthetic Strategies

While methods for synthesizing related amino acids exist, the development of highly efficient, stereoselective, and scalable synthetic routes specifically for this compound is a critical future objective. Current research into the synthesis of similar complex amino acids provides a foundation for this work. For example, a multi-step synthesis for the related (2R,5R)-2-Amino-5-hydroxyhexanoic acid has been demonstrated starting from sorbic acid. mdpi.com This synthesis cleverly employed L-proline as a temporary chiral tether to control both the stereochemistry and regiochemistry of a key intramolecular Diels-Alder reaction. mdpi.comresearchgate.net

Future strategies will likely focus on improving upon these principles to enhance yield and reduce the number of synthetic steps. The development of novel catalysts and asymmetric synthesis methodologies will be crucial for ensuring precise control over the desired (2R) stereoisomer. ontosight.ai Researchers are also looking to address the challenges of scalability to move beyond laboratory-scale production, a necessary step for any potential industrial or pharmaceutical application. google.com

Table 1: Overview of a Synthetic Approach for a Related Hydroxy-Amino Acid

| Step | Description | Key Reagents | Purpose |

| Initial Steps | Conversion of N-sorbyl-L-proline to its N-hydroxysuccinimide ester, followed by reaction with hydroxylamine. mdpi.com | N-hydroxysuccinimide, Hydroxylamine | Preparation of the hydroxamic acid precursor. mdpi.com |

| Key Reaction | In situ oxidation of the hydroxamic acid to an acylnitroso intermediate, which undergoes an intramolecular Diels-Alder reaction. mdpi.com | Tetraethylammonium periodate | Stereospecific formation of the cyclic intermediate. mdpi.com |

| Final Steps | Reductive cleavage of the N-O bond and hydrolysis of the proline auxiliary and other protecting groups. mdpi.com | Na(Hg) amalgam, 6M Hydrochloric acid | Liberation of the final amino acid product. mdpi.com |

Applications in Synthetic Biology and Industrial Biotechnology

Synthetic biology and industrial biotechnology offer promising platforms for the sustainable production of this compound and its derivatives. Future research will explore the engineering of microbial chassis, such as Escherichia coli or Pseudomonas taiwanensis, to harbor novel biosynthetic pathways for the compound's production from simple feedstocks. nih.gov This approach could provide a greener, more cost-effective alternative to traditional chemical synthesis.

One potential strategy involves the bio-catalytic conversion of bio-based precursors. For example, research has demonstrated that the bacterium Gluconobacter oxydans can oxidize 1,6-hexanediol (B165255) into 6-hydroxyhexanoic acid and further to adipic acid. rsc.orgrsc.org By harnessing and engineering such enzymatic machinery, it may be possible to create a tailored pathway for this compound. Another approach in synthetic biology is the use of mixed-species microbial consortia, where different steps of a complex synthetic cascade are distributed among multiple engineered strains. nih.gov This strategy was successfully used to produce 6-aminohexanoic acid from cyclohexane (B81311) and could be adapted for more complex molecules. nih.gov These bio-based products could serve as valuable monomers for the synthesis of novel polyamides or other specialty polymers. mdpi.com

Table 2: Examples of Biotechnological Production of Related C6 Compounds

| Organism/System | Substrate | Product(s) | Key Finding | Reference |

| Gluconobacter oxydans | 1,6-hexanediol | 6-hydroxyhexanoic acid, Adipic acid | Whole-cell biocatalyst can selectively produce the mono- or di-acid depending on pH control. rsc.orgrsc.org | rsc.org, rsc.org |

| Mixed Culture (P. taiwanensis & E. coli) | Cyclohexane | 6-aminohexanoic acid | A 6-step enzymatic cascade distributed between two microbial species enabled a one-pot synthesis with high yield. nih.gov | nih.gov |

Advanced Mechanistic Studies of its Formation and Biochemical Action

A deeper understanding of the mechanisms underlying both the formation and the biological activity of this compound is essential. Advanced mechanistic studies will be required on multiple fronts. In chemical synthesis, detailed investigations into reaction intermediates and transition states, such as in the intramolecular Diels-Alder approach, will enable the rational design of more efficient catalysts and reaction conditions. mdpi.comresearchgate.net

From a biochemical perspective, identifying and characterizing the specific enzymes that may be involved in its natural biosynthesis or metabolism is a key priority. This involves searching for novel hydroxylases, aminotransferases, and other enzymes that can act on lysine (B10760008) or related precursors with high stereospecificity. Understanding the kinetics and substrate specificities of these enzymes is crucial. nih.gov Furthermore, advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to study how this non-proteinogenic amino acid interacts with its biological targets, providing a molecular basis for its observed effects and guiding the design of molecules for therapeutic or biotechnological purposes.

Q & A

What are the recommended laboratory-scale synthesis routes for (2R)-2-amino-6-hydroxyhexanoic acid, and how do they compare in yield and stereochemical control?

Answer:

Two primary methods are documented:

- Chemical synthesis : A multi-step approach involving Na₂CO₃-mediated coupling of (S)-2-amino-6-hydroxyhexanoic acid with N-(ethoxycarbonyl)phthalimide, followed by benzyl esterification using Cs₂CO₃ in DMF . Yield optimization requires careful control of reaction pH and temperature to prevent racemization.

- Microbial fermentation : Engineered strains (e.g., E. coli) produce the compound via chiral-specific enzymatic pathways, achieving higher enantiomeric purity (>98% ee) compared to chemical methods .

Key considerations : Chemical synthesis allows modular intermediate modification, while fermentation is scalable but requires strain optimization.

How does the (2R) stereochemistry of this compound influence its role as a substrate in enzymatic reactions?

Answer:

The (2R) configuration is critical for substrate recognition in enzymes like aminotransferases and hydroxylases. For example:

- In peptidase systems , the R-configuration enhances binding affinity to active sites through hydrogen bonding with conserved residues (e.g., Tyr-149 in Pseudomonas proteases) .

- Chiral mismatches (e.g., using the 2S enantiomer) reduce catalytic efficiency by >50%, as shown in kinetic assays .

Methodological tip : Use chiral HPLC or capillary electrophoresis to verify enantiopurity post-synthesis .

What analytical strategies are most robust for resolving and quantifying this compound in complex biological matrices?

Answer:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-RH) with a mobile phase of acetonitrile/0.1% trifluoroacetic acid, achieving baseline separation (Rs > 2.5) from the 2S enantiomer .

- NMR spectroscopy : ¹H-¹H COSY and NOESY experiments confirm stereochemistry by analyzing coupling constants (e.g., J = 4.2 Hz for H-2 and H-3 in the R-form) .

- LC-MS/MS : Use MRM transitions (e.g., m/z 148 → 102) for quantification in plasma or tissue homogenates, with a LOD of 0.1 ng/mL .

What challenges arise during the incorporation of this compound into peptide chains, and how can they be addressed?

Answer:

- Racemization risk : During solid-phase peptide synthesis (SPPS), the α-carbon is prone to epimerization under basic conditions. Mitigate this by using low-temperature coupling (4°C) and additives like HOBt .

- Side-chain reactivity : The 6-hydroxy group may form undesired esters. Protect it with acid-labile groups (e.g., tert-butyl) or employ orthogonal protection strategies .

- Deprotection issues : N-terminal derivatives often yield mixed products; optimize cleavage conditions (e.g., TFA/H₂O/EDT 95:2.5:2.5) for C-terminal analogs .

How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound elucidate its metabolic fate in vivo?

Answer:

- Synthesis of labeled analogs : Introduce ¹³C at the C-2 position via enzymatic transamination using labeled α-ketoglutarate .

- Tracing metabolic flux : Administer ¹⁵N-labeled compound to cell cultures and track incorporation into urea cycle intermediates via GC-MS or NMR .

- Case study : In rat hepatocytes, >60% of the ¹³C label was detected in citrulline within 2 hours, confirming its role in arginine biosynthesis .

What are the critical storage and handling protocols to prevent degradation of this compound?

Answer:

- Storage : Keep in amber vials under inert gas (argon or nitrogen) at -20°C for long-term stability. Room-temperature storage in desiccators is acceptable for <1 month .

- Handling : Avoid exposure to light, moisture, and oxidizing agents. Use gloveboxes for hygroscopic samples.

- Decomposition signs : Yellow discoloration or precipitate formation indicates oxidation; repurify via recrystallization (ethanol/water, 4:1) .

How does this compound interact with boronate-containing complexes, and what applications does this have in drug design?

Answer:

- Boronate affinity : The 6-hydroxy group forms stable esters with boronic acids (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enabling use in targeted prodrugs .

- Application example : Boronated analogs inhibit serine proteases (Ki = 0.8 nM) by mimicking tetrahedral transition states, as validated by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.